ATR Kinase Inhibition: Target Engagement Differentiation from Unsubstituted and N-Alkyl 3-Aminopyrazoles
N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is reported to act as an inhibitor of the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3-related protein), a clinically validated target in the DNA damage response pathway . By contrast, the unsubstituted parent compound 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0) is classified solely as a non-selective biochemical reagent with no reported ATR inhibitory activity, while N-ethyl and N-propyl analogs are primarily documented as intermediates in FLT3 or CDK inhibitor programs rather than as ATR-targeting scaffolds . This mechanism-of-action divergence means that the cyclopropylmethyl-substituted derivative occupies a distinct target space within the 3-aminopyrazole class, making it the appropriate selection for ATR-focused chemical biology or drug discovery workflows.
| Evidence Dimension | Primary reported biochemical mechanism / target engagement |
|---|---|
| Target Compound Data | ATR kinase inhibitor |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-3-amine: non-selective biochemical reagent (no ATR activity reported); N-ethyl/N-propyl 3-aminopyrazoles: FLT3/CDK inhibitor scaffolds (no ATR activity reported) |
| Quantified Difference | Mechanistic divergence: ATR inhibition (target compound) vs. no reported ATR activity (comparators). Quantitative ATR IC₅₀ not publicly available. |
| Conditions | Target annotation based on vendor-reported mechanism of action; comparative target profiles from published SAR studies on pyrazole-3-amine series. |
Why This Matters
For laboratories investigating ATR-dependent DNA damage response pathways, the cyclopropylmethyl derivative is the only 3-aminopyrazole building block with documented ATR-targeting annotation, reducing the risk of selecting an inactive scaffold.
- [1] Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. J Med Chem. 2021;64(19):14603–14619. View Source
